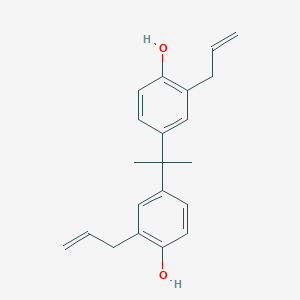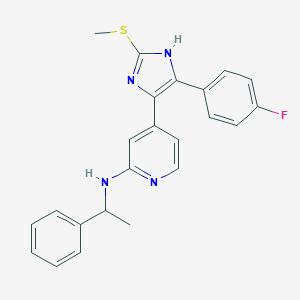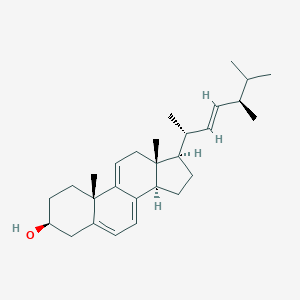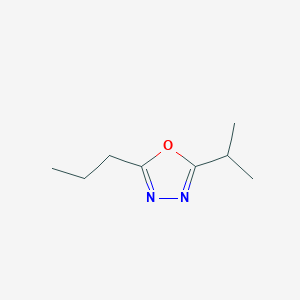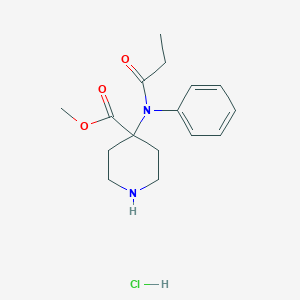
Methyl 4-(phenylpropanylamino)piperidine-4-carboxylate hydrochloride
Übersicht
Beschreibung
Norcarfentanil (hydrochloride) is a metabolite of carfentanil, a potent synthetic opioid. It is categorized as an opioid and is primarily used in forensic and research applications . Norcarfentanil is known for its structural similarity to other fentanyl analogs, which are widely used in medical care and have significant implications in forensic toxicology .
Wissenschaftliche Forschungsanwendungen
Norcarfentanil (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Forensische Toxikologie: Es wird als analytisches Referenzmaterial verwendet, um Carfentanil und seine Metaboliten in biologischen Proben nachzuweisen und zu quantifizieren.
Pharmakologische Studien: Forscher untersuchen seine Pharmakokinetik und Pharmakodynamik, um den Metabolismus und die Wirkungen von Carfentanil und verwandten Verbindungen zu verstehen.
Medizinische Forschung: Es hilft bei der Untersuchung der potenziellen therapeutischen Anwendungen und Risiken im Zusammenhang mit Fentanyl-Analoga.
5. Wirkmechanismus
Norcarfentanil (Hydrochlorid) entfaltet seine Wirkungen durch Interaktion mit Opioidrezeptoren, hauptsächlich den μ-Opioidrezeptoren. Diese Rezeptoren sind im Gehirn, Rückenmark und anderen Geweben verteilt. Norcarfentanil wirkt als Agonist an diesen Rezeptoren und führt zu analgetischen und sedativen Wirkungen . Die Bindung von Norcarfentanil an die μ-Opioidrezeptoren aktiviert G-Protein-gekoppelte Rezeptoren, die die synaptische Transmission modulieren und die charakteristischen Wirkungen von Opioiden erzeugen .
Vorbereitungsmethoden
The synthesis of norcarfentanil (hydrochloride) involves several steps, typically starting from carfentanil. One common method includes the hydrolysis of carfentanil to produce norcarfentanil, followed by the conversion to its hydrochloride salt . The reaction conditions often involve the use of strong acids or bases to facilitate the hydrolysis process. Industrial production methods may employ continuous flow technologies to enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Norcarfentanil (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid beschleunigt werden.
Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um Norcarfentanil zu reduzieren.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wirkmechanismus
Norcarfentanil (hydrochloride) exerts its effects by interacting with opioid receptors, primarily the mu-opioid receptors. These receptors are distributed in the brain, spinal cord, and other tissues. Norcarfentanil acts as an agonist at these receptors, leading to analgesic and sedative effects . The binding of norcarfentanil to the mu-opioid receptors activates G-protein coupled receptors, which modulate synaptic transmission and produce the characteristic effects of opioids .
Vergleich Mit ähnlichen Verbindungen
Norcarfentanil (Hydrochlorid) ähnelt anderen Fentanyl-Analoga wie:
Carfentanil: Ein potentes synthetisches Opioid, das in der Veterinärmedizin eingesetzt wird.
Remifentanil: Ein schnell wirkendes synthetisches Opioid, das in der medizinischen Versorgung eingesetzt wird.
Sufentanil: Ein weiteres potentes Opioid, das zur Schmerzbehandlung eingesetzt wird.
Im Vergleich zu diesen Verbindungen ist Norcarfentanil aufgrund seiner Rolle als Metabolit und seiner spezifischen Anwendungen in der forensischen Toxikologie einzigartig. Seine strukturelle Ähnlichkeit mit Carfentanil und Remifentanil ermöglicht es, als Marker für das Vorhandensein dieser Opioide in biologischen Proben verwendet zu werden .
Eigenschaften
IUPAC Name |
methyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16;/h4-8,17H,3,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKVFPGXHKSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


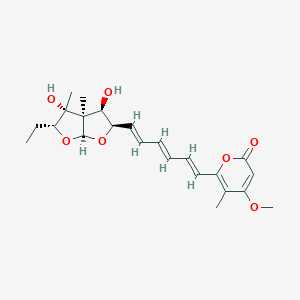


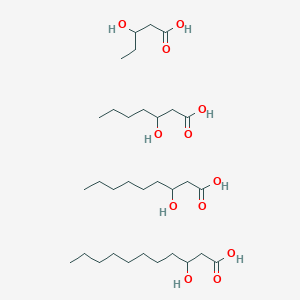
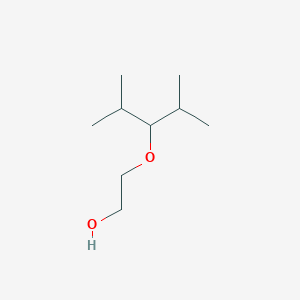
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
